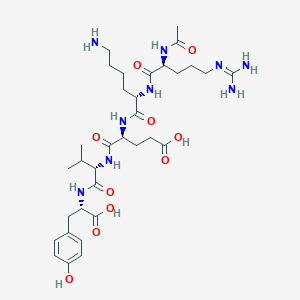
N-Acetylsplenopeptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylsplenopeptin (NASP) is a natural peptide antibiotic that has been extracted from the marine bacterium Bacillus sp. It has shown promising results in scientific research as a potential therapeutic agent due to its potent antibacterial activity against various pathogens.
Mécanisme D'action
N-Acetylsplenopeptin exerts its antibacterial activity by binding to the bacterial cell membrane and disrupting its integrity. It causes the leakage of intracellular contents, leading to bacterial death. This compound has also been shown to inhibit bacterial biofilm formation, which is a major factor contributing to antibiotic resistance.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity towards mammalian cells, indicating its potential as a therapeutic agent. It has also been shown to have anti-inflammatory activity and can modulate the immune response. This compound has been shown to have a synergistic effect when used in combination with other antibiotics, suggesting its potential as an adjuvant therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetylsplenopeptin has several advantages for lab experiments, including its potent antibacterial activity, low toxicity towards mammalian cells, and ability to inhibit biofilm formation. However, this compound is a natural peptide that is prone to degradation by proteases, which can limit its stability and shelf-life. Additionally, this compound is relatively expensive to synthesize, which can limit its widespread use in research.
Orientations Futures
There are several future directions for N-Acetylsplenopeptin research, including exploring its potential as a therapeutic agent for treating infections caused by drug-resistant bacteria, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its stability and reduce costs. Additionally, this compound could be investigated for its potential as an adjuvant therapy in combination with other antibiotics. Finally, further research could be conducted to explore the potential of this compound in other applications, such as wound healing and cancer therapy.
Méthodes De Synthèse
N-Acetylsplenopeptin is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) chemistry. The process involves coupling amino acids in a specific sequence to form a peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Applications De Recherche Scientifique
N-Acetylsplenopeptin has been extensively studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has been shown to inhibit bacterial growth by disrupting the cell membrane and causing leakage of intracellular contents. This compound has also demonstrated potential as a therapeutic agent for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Propriétés
Numéro CAS |
120834-20-0 |
|---|---|
Formule moléculaire |
C33H53N9O10 |
Poids moléculaire |
735.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H53N9O10/c1-18(2)27(31(50)41-25(32(51)52)17-20-9-11-21(44)12-10-20)42-30(49)24(13-14-26(45)46)40-29(48)23(7-4-5-15-34)39-28(47)22(38-19(3)43)8-6-16-37-33(35)36/h9-12,18,22-25,27,44H,4-8,13-17,34H2,1-3H3,(H,38,43)(H,39,47)(H,40,48)(H,41,50)(H,42,49)(H,45,46)(H,51,52)(H4,35,36,37)/t22-,23-,24-,25-,27-/m0/s1 |
Clé InChI |
YNSIBIFVJKPWMX-CPHHOOCTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Séquence |
RKEVY |
Synonymes |
N-acetylsplenopeptin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



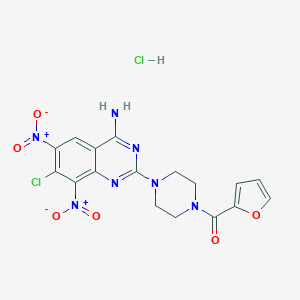
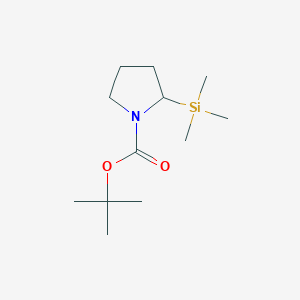
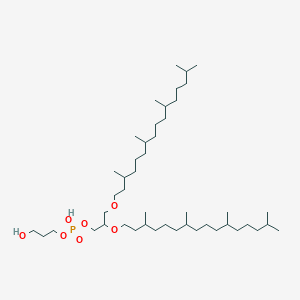

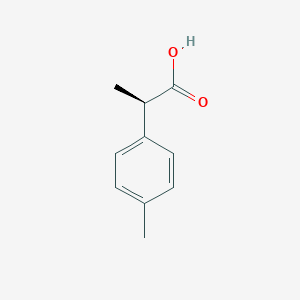
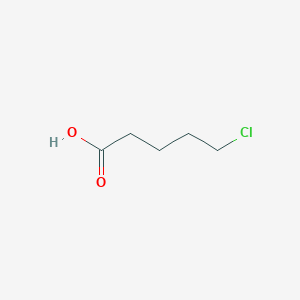
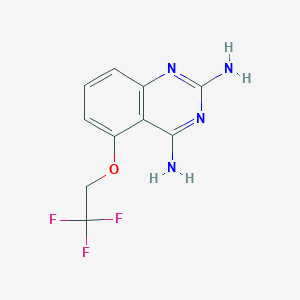
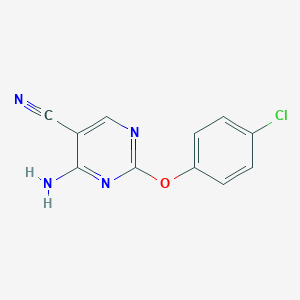
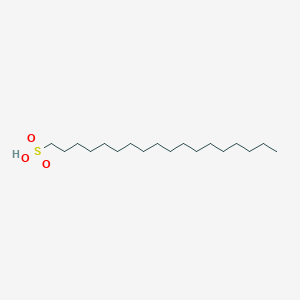

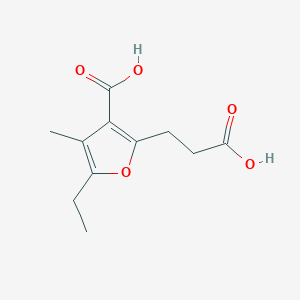
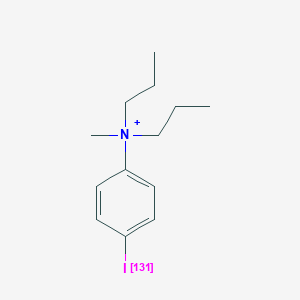
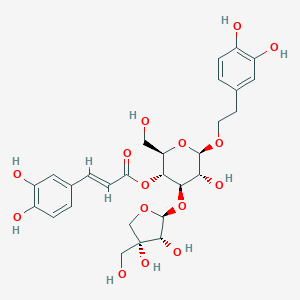
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)